molecular formula C24H27N5O3 B2740114 N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286703-12-5

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2740114
CAS RN: 1286703-12-5
M. Wt: 433.512
InChI Key: RWKWXCOOMCCZEH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. AMPP belongs to the class of pyrazole-based compounds and has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study explored the synthesis and characterization of pyrazole-acetamide derivatives, which were utilized to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in redox biology and chemistry (Chkirate et al., 2019).

Antimicrobial Evaluation

Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial activity against various microbial species. This indicates the potential use of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety were synthesized and evaluated for their neuroprotective effects. One particular compound showed significant acetylcholinesterase inhibitory activity, suggesting its use in treating neurodegenerative disorders (Sameem et al., 2017).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These compounds showed promising results, especially against human colon carcinoma and breast carcinoma cell lines, underlining their potential in cancer therapy (Fallah-Tafti et al., 2011).

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. This discovery opens up new avenues for treating fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-3-5-19(6-4-17)22-15-29(27-24(22)28-11-13-32-14-12-28)16-23(31)26-21-9-7-20(8-10-21)25-18(2)30/h3-10,15H,11-14,16H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWXCOOMCCZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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